molecular formula C28H33ClN4O3 B12871541 9-(3,4-Diamino-2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride

9-(3,4-Diamino-2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride

Cat. No.: B12871541
M. Wt: 509.0 g/mol
InChI Key: VNLPDFYHNFSJLG-UHFFFAOYSA-N
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Description

“9-(3,4-Diamino-2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride” is a synthetic organic compound that belongs to the xanthylium family. These compounds are known for their vibrant colors and are often used as dyes or pigments in various applications. The unique structure of this compound allows it to interact with light in specific ways, making it useful in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-(3,4-Diamino-2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride” typically involves multiple steps:

    Formation of the xanthylium core: This step involves the condensation of appropriate aromatic aldehydes with diethylamine under acidic conditions.

    Introduction of amino and carboxy groups: The aromatic ring is then functionalized with amino and carboxy groups through nitration, reduction, and carboxylation reactions.

    Final assembly: The functionalized aromatic ring is then coupled with the xanthylium core under controlled conditions to form the final compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Batch reactors: For precise control over reaction conditions.

    Continuous flow systems: For large-scale production with consistent quality.

    Purification steps: Including crystallization, filtration, and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Including acids or bases to facilitate substitution reactions.

Major Products

    Oxidation products: Quinone derivatives.

    Reduction products: Amino derivatives.

    Substitution products: Various functionalized aromatic compounds.

Scientific Research Applications

Chemistry

    Dye synthesis: Used as a precursor for various dyes and pigments.

    Photochemical studies: Due to its interaction with light.

Biology

    Fluorescent markers: Used in biological imaging and diagnostics.

    Enzyme assays: As a substrate or inhibitor in biochemical assays.

Medicine

    Drug development: Potential use in developing new therapeutic agents.

    Diagnostic tools: As a component in diagnostic kits.

Industry

    Textile industry: As a dye for fabrics.

    Printing industry: In inks and toners.

Mechanism of Action

The compound exerts its effects through:

    Interaction with light: Absorbing and emitting light at specific wavelengths.

    Binding to biological targets: Such as proteins or nucleic acids, altering their function.

    Chemical reactivity: Participating in redox reactions and forming covalent bonds with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Rhodamine B: Another xanthylium dye with similar applications.

    Fluorescein: A related compound used in similar scientific and industrial applications.

Uniqueness

    Functional groups: The presence of amino and carboxy groups provides unique reactivity.

    Color properties: Specific absorption and emission characteristics make it suitable for specialized applications.

Properties

Molecular Formula

C28H33ClN4O3

Molecular Weight

509.0 g/mol

IUPAC Name

[9-(3,4-diamino-2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride

InChI

InChI=1S/C28H32N4O3.ClH/c1-5-31(6-2)17-9-11-19-23(15-17)35-24-16-18(32(7-3)8-4)10-12-20(24)25(19)21-13-14-22(29)27(30)26(21)28(33)34;/h9-16,29H,5-8,30H2,1-4H3,(H,33,34);1H

InChI Key

VNLPDFYHNFSJLG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C(=C(C=C4)N)N)C(=O)O.[Cl-]

Origin of Product

United States

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